molecular formula C12H9ClN2OS2 B2978109 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide CAS No. 515859-58-2

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide

Cat. No. B2978109
M. Wt: 296.79
InChI Key: JIFVXXSXTJYXJD-UHFFFAOYSA-N
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Description

“5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” is a synthetic thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophenes are synthesized using efficient strategies, including ring-forming multicomponent reactions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are complex and varied. They are used as building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antitubercular Activity

A study by Marvadi et al. (2020) focused on the synthesis of novel compounds similar to 5-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, specifically targeting antitubercular activity. These compounds demonstrated promising results as antitubercular agents with lower cytotoxicity profiles, indicating potential therapeutic applications in tuberculosis treatment (Marvadi et al., 2020).

Immunomodulatory Potential

The research by Axton et al. (1992) synthesized similar compounds and evaluated their immunosuppressive activity. Their findings suggested potential applications in modulating immune responses, which could be relevant in autoimmune diseases or organ transplantations (Axton et al., 1992).

Cannabinoid Receptor Modulation

Khurana et al. (2014) investigated indole-2-carboxamides, chemically related to 5-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, as allosteric modulators for the cannabinoid type 1 receptor (CB1). This suggests potential applications in modulating cannabinoid receptor activity, which could have implications for neurological and psychiatric disorders (Khurana et al., 2014).

Antimicrobial and Anticancer Activities

Several studies, including those by Talupur et al. (2021), Tang et al. (2012), and Atta et al. (2021), have focused on synthesizing and characterizing compounds structurally related to 5-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, with an emphasis on their antimicrobial and anticancer activities. These studies highlight the potential of such compounds in developing new treatments for various infectious diseases and cancers (Talupur et al., 2021), (Tang et al., 2012), (Atta et al., 2021).

Future Directions

The future directions for “5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” and other thiophene derivatives include further structure optimization and in-depth studies as possible inhibitors . There is a considerable demand for efficient synthetic strategies for producing these compounds due to their diverse applications .

properties

IUPAC Name

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS2/c1-6-7(2)17-12(8(6)5-14)15-11(16)9-3-4-10(13)18-9/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVXXSXTJYXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide

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